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molecular formula C27H24O5S B8424248 4-Hydroxy-6-[4-[(2-methoxyphenyl)methoxy]phenyl]-3-phenethylsulfanyl-pyran-2-one

4-Hydroxy-6-[4-[(2-methoxyphenyl)methoxy]phenyl]-3-phenethylsulfanyl-pyran-2-one

Cat. No. B8424248
M. Wt: 460.5 g/mol
InChI Key: PKXRVSPUJOOHBB-UHFFFAOYSA-N
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Patent
US06005103

Procedure details

The title compound was prepared by Method A using 4'-[(2-methoxyphenyl)methoxy]phenylacetophenone (1.29 g, 5.06 mmol), lithium bis(trimethylsilyl)amide (0.930 g, 5.56 mmol), chlorotrimethylsilane (0.705 mL, 5.56 mmol), THF (56 mL), and diethyl ester of [(2-phenylethyl)thio]propanedioic acid (1.00 g, 3.37 mmol). m.p. 138-139° C.; 1H NMR (400 MHz, DMSO-d6) δ2.77 (t, 2 H), 2.98 (t, 2 H), 3.83 (s, 3 H), 5.14 (s, 2 H), 6.68 (s, 1 H), 6.97 (t, 1 H), 7.08 (d, 1 H), 7.20 (m, 7 H), 7.53 (t, 1 H), 7.40 (d, 1 H), 7.76 (d, 2 H), 11.85 (bs, 1 H).
Name
4'-[(2-methoxyphenyl)methoxy]phenylacetophenone
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.705 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[(2-phenylethyl)thio]propanedioic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=O)[CH2:18]C2C=CC=CC=2)=[CH:13][CH:12]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl[Si](C)(C)C.[C:41]1([CH2:47][CH2:48][S:49][CH:50]([C:54]([OH:56])=O)[C:51]([OH:53])=[O:52])[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>C1COCC1>[OH:56][C:54]1[CH:18]=[C:17]([C:14]2[CH:13]=[CH:12][C:11]([O:10][CH2:9][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[O:2][CH3:1])=[CH:16][CH:15]=2)[O:53][C:51](=[O:52])[C:50]=1[S:49][CH2:48][CH2:47][C:41]1[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1 |f:1.2|

Inputs

Step One
Name
4'-[(2-methoxyphenyl)methoxy]phenylacetophenone
Quantity
1.29 g
Type
reactant
Smiles
COC1=C(C=CC=C1)COC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
Name
Quantity
0.93 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
0.705 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
[(2-phenylethyl)thio]propanedioic acid
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCSC(C(=O)O)C(=O)O
Name
Quantity
56 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C1=CC=C(C=C1)OCC1=C(C=CC=C1)OC)=O)SCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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